

Application Notes and Protocols for In Vivo Administration of VU0152099

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Compound of Interest

Compound Name: VU0152099

Cat. No.: B1682264

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Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] It exhibits no agonist activity on its own but potentiates the response of the M4 receptor to acetylcholine.[1] **VU0152099** is a centrally penetrant analog, making it suitable for in vivo studies to investigate the role of the M4 receptor in various physiological and pathological processes.[1] Preclinical studies have demonstrated its potential therapeutic utility in conditions such as schizophrenia and substance use disorders.[1][2] These application notes provide a comprehensive overview of the in vivo administration protocols for **VU0152099** based on published research.

Data Presentation

Table 1: Summary of In Vivo Studies Using **VU0152099**

Animal Model	Dosing Route	Dose Range	Key Findings	Reference
Male Sprague-Dawley Rats	Intraperitoneal (i.p.)	56.6 mg/kg	Reversed amphetamine-induced hyperlocomotion.	
Male Rats	Intraperitoneal (i.p.)	0.32 - 5.6 mg/kg (acute)	Modulated cocaine vs. food choice, with 1.8 mg/kg showing significant suppression of cocaine self-administration.	
Male Rats	Intraperitoneal (i.p.)	1.8 mg/kg/day (repeated)	Progressively augmented suppression of cocaine choice and intake over a 7-day period.	

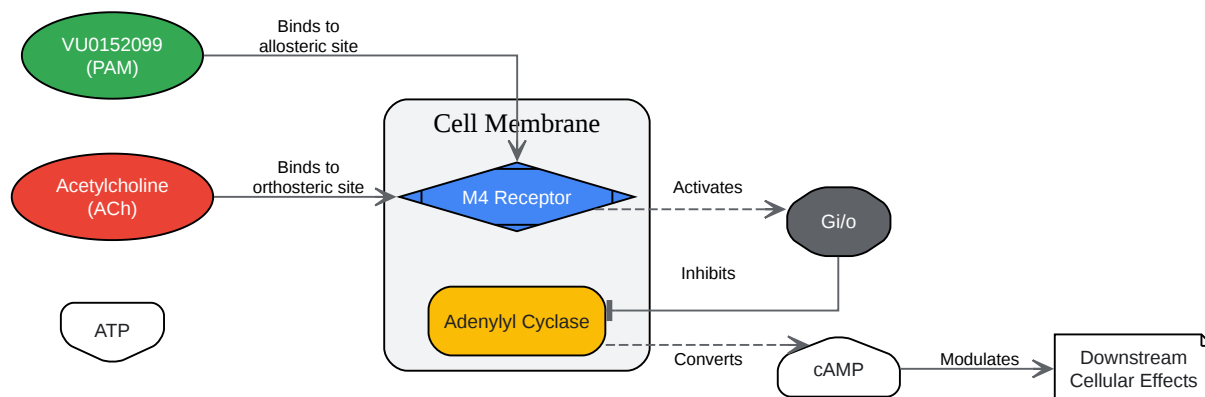
Table 2: Formulation and Vehicle for In Vivo Administration

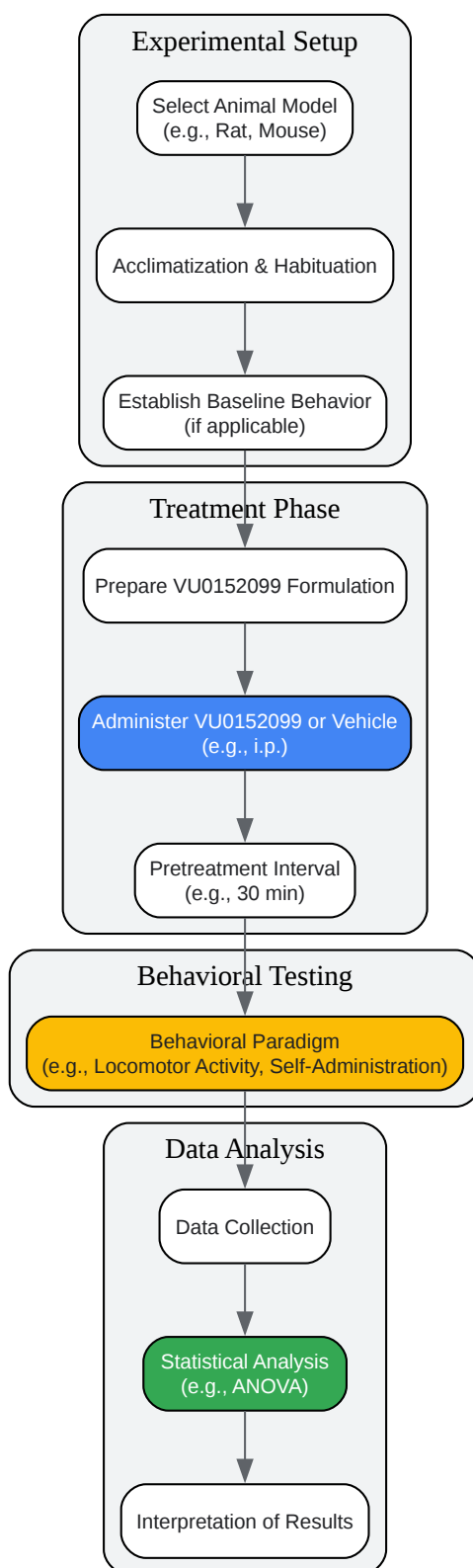
Compound	Vehicle	Preparation	Reference
VU0152099	5% Tween80 in sterile deionized water	Prepared daily by stirring in lukewarm Tween80 and then diluted with sterile deionized water.	
VU0152100*	10% Tween80 in 0.9% saline	Dissolved in Tween80 and saline with pH adjusted to 6-7.	

*Note: VU0152100 is a structurally related M4 PAM with a virtually identical pharmacological profile to **VU0152099** and has been used interchangeably in some studies.

Signaling Pathway

The mechanism of action of **VU0152099** involves the allosteric potentiation of the M4 muscarinic acetylcholine receptor (M4R), a G-protein coupled receptor (GPCR). This enhances the affinity of the receptor for its endogenous ligand, acetylcholine (ACh). The M4 receptor is coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. In the striatum, M4 receptors are located on cholinergic interneurons and medium spiny neurons, where their activation can modulate dopaminergic and glutamatergic signaling.





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References

- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated administration of the selective M4 PAM VU0152099 on cocaine vs. food choice in male rats - PMC [pmc.ncbi.nlm.nih.gov]
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